molecular formula C13H19N5O6S B565912 Unii-D2gep437EQ CAS No. 102586-36-7

Unii-D2gep437EQ

Cat. No. B565912
CAS RN: 102586-36-7
M. Wt: 373.384
InChI Key: VWNDKSPHIKVWBM-VQSOLXJISA-N
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Description

Unii-D2gep437EQ is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. In

Mechanism of Action

The mechanism of action of Unii-D2gep437EQ is still not fully understood. However, it has been suggested that it acts as an electron acceptor in various reactions. It has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450.
Biochemical and Physiological Effects:
Unii-D2gep437EQ has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. Unii-D2gep437EQ has also been shown to have anti-inflammatory properties and has been used in the treatment of certain inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Unii-D2gep437EQ in lab experiments is its unique properties. It has been shown to have a high electron affinity, which makes it useful in various reactions. However, one of the limitations of using Unii-D2gep437EQ is its toxicity. It can be harmful to cells and can cause oxidative stress, which can affect the results of experiments.

Future Directions

There are several future directions for the study of Unii-D2gep437EQ. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of Unii-D2gep437EQ, which could lead to the development of new drugs and therapies. Additionally, the study of the biochemical and physiological effects of Unii-D2gep437EQ could lead to the development of new treatments for various diseases.

Synthesis Methods

Unii-D2gep437EQ can be synthesized using various methods, including the reaction of 1,3-dimethyl-2-imidazolidinone with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Another method involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with N,N-dimethylformamide dimethyl acetal. These methods result in the formation of a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Unii-D2gep437EQ has been extensively used in scientific research, particularly in the field of organic chemistry. It has been used as a reagent in various reactions, including the synthesis of heterocyclic compounds. Unii-D2gep437EQ has also been used in the study of the mechanism of action of various enzymes.

properties

IUPAC Name

(2S,3S)-3-amino-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O6S/c1-5(14)7(10(20)21)17-9(19)8(6-4-25-12(15)16-6)18-24-13(2,3)11(22)23/h4-5,7H,14H2,1-3H3,(H2,15,16)(H,17,19)(H,20,21)(H,22,23)/b18-8-/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNDKSPHIKVWBM-VQSOLXJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C1=CSC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C1=CSC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102586-36-7
Record name Open-ring desulfated aztreonam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102586367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OPEN-RING DESULFATED AZTREONAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2GEP437EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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